molecular formula C14H17N3O4S2 B2356707 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 941934-24-3

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2356707
CAS No.: 941934-24-3
M. Wt: 355.43
InChI Key: PAOZWDQUKDSIFW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could start with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the alkylation of the nitrobenzenesulfonamide with a thiophene derivative. Finally, the dimethylamino group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Aminobenzenesulfonamide derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the sulfonamide group might interact with proteins through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-3-nitrobenzenesulfonamide: Lacks the thiophene ring.

    N-(2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide: Lacks the dimethylamino group.

    N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the nitro group.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, nitro group, and sulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOZWDQUKDSIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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